
Tetracosane-D50
Overview
Description
Tetracosane-D50, also known as C24H50, is a saturated hydrocarbon with 24 carbon atoms and 50 hydrogen atoms. It is a white, waxy solid with a melting point of approximately 27°C. This compound is a member of the alkane family and is composed of four carbon-carbon bonds. It is insoluble in water, but soluble in organic solvents such as ether, benzene, and acetone. This compound has a variety of uses, including as a raw material for the production of lubricants, solvents, and other chemicals. It is also used in the manufacture of detergents, plastics, and pharmaceuticals.
Scientific Research Applications
Isotopic Exchange and Radical Migration : A study by Clough (1987) showed that irradiation of a mixture of tetracosane-H50 and tetracosane-D50 in solid state led to high-yield isotopic exchange. This suggests a chain-reaction process specific to the solid phase, providing evidence of free radical transport in solid organics through a 'hydrogen-hopping' mechanism (Clough, 1987).
Phase Change Materials : Shin et al. (2021) researched encapsulated n-tetracosane@SiO2 with silver nanoparticles, finding that this combination improves thermal conductivity and energy storage efficiency, making it a promising material for thermal energy storage applications (Shin et al., 2021).
Molecular Dynamics of Monolayers : Firlej et al. (2008) conducted molecular dynamics simulations of a tetracosane monolayer adsorbed on graphite. Their findings include detailed insights into phase behavior and the critical sensitivity of phase transitions to electrostatic interactions in the model (Firlej et al., 2008).
Identification of Gasolines : Nekhoroshev et al. (2009) proposed a procedure using tetracosane as a marker for identifying gasoline samples, demonstrating its potential use in forensic and quality control applications (Nekhoroshev et al., 2009).
Biodegradation in Saline Environments : Dastgheib et al. (2011) discovered that a strain of Alcanivorax sp. can degrade more than 90% of tetracosane in saline soils, suggesting its use in bioremediation of saline soils contaminated with hydrocarbons (Dastgheib et al., 2011).
Structural Behavior in Mixtures : Achour-Boudjema et al. (1995) studied the structural behavior of n-tetracosane in mixtures with n-hexacosane, providing insights into the phase transitions and solid solutions in such binary systems (Achour-Boudjema et al., 1995).
Structural Relaxation in Amorphous States : Ishii et al. (1995) investigated structural relaxation in amorphous tetracosane using infrared and Raman spectroscopies, highlighting the complex relaxation processes that occur in disordered hydrocarbons (Ishii et al., 1995).
Cytotoxic Activity : Uddin et al. (2012) evaluated the cytotoxic activity of tetracosane isolated from the Bangladeshi medicinal plant Acrostichum aureum, showing its potential in cancer treatment (Uddin et al., 2012).
Mechanism of Action
Target of Action
Tetracosane-D50 is a deuterium-labeled form of Tetracosane . It is primarily used as a tracer in drug development processes .
Mode of Action
This compound, like other stable isotopes, is incorporated into drug molecules . The deuteration of a compound can potentially affect its interaction with its targets . .
Biochemical Pathways
As a stable isotope, it is primarily used as a tracer in drug development processes . Its incorporation into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .
Pharmacokinetics
The deuteration of a compound can potentially affect its pharmacokinetic and metabolic profiles . This includes absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the drug .
Action Environment
It is known that the compound is a solid at room temperature . Its solubility in water is less than 0.1 mg/mL, indicating that it is insoluble .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules
Cellular Effects
It is known that stable isotopes like Tetracosane-D50 can affect the pharmacokinetic and metabolic profiles of drugs
Molecular Mechanism
As a stable isotope, it is often used as a tracer in drug development processes
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 391°C and a melting point of 49-52°C
Dosage Effects in Animal Models
It is known that stable isotopes like this compound can affect the pharmacokinetic and metabolic profiles of drugs
Metabolic Pathways
It is known that the compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules
Transport and Distribution
It is known that the compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules
Subcellular Localization
It is known that the compound is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontadeuteriotetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOSGDOYLQNASK-KNUOVWDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167714 | |
| Record name | Tetracosane-d50 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16416-32-3 | |
| Record name | Tetracosane-d50 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracosane-d50 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research mentions using tetracosane-D50 in studying lipid biomarkers in extreme environments like Icelandic hydrothermal zones. Why is this significant in the context of astrobiology?
A2: Icelandic hydrothermal environments, rich in sulfur, serve as analogs for early Mars due to their similar geological and chemical processes. [] By analyzing lipid biomarkers in these extreme environments using techniques like GC-MS with this compound as an internal standard, researchers can gain insights into the potential for life in similar environments on other planets. The presence and distribution of specific lipids can provide clues about the types of microorganisms that may have thrived in these harsh conditions, informing our understanding of the limits of life and the potential for life beyond Earth. []
Q2: Can you elaborate on the "isotopic exchange" mentioned in one of the papers and its relevance to this compound?
A3: One of the research papers describes a study where a mixture of regular tetracosane (C24H50) and this compound (C24D50) was irradiated in a solid state. [] The study observed a high degree of "isotopic exchange" – meaning hydrogen (H) and deuterium (D) atoms switched places between the two types of tetracosane molecules. This phenomenon, attributed to free radical migration within the solid matrix, is significant because it highlights the potential for isotopic exchange under certain conditions, even in seemingly inert compounds like tetracosane. While not directly impacting its use as an internal standard in typical analytical applications, this finding underscores the importance of considering potential isotopic exchange when working with deuterated compounds in specific experimental settings, particularly those involving irradiation or free radical generation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)

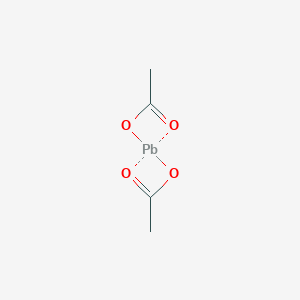


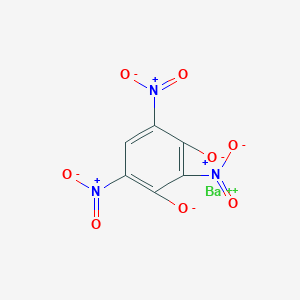

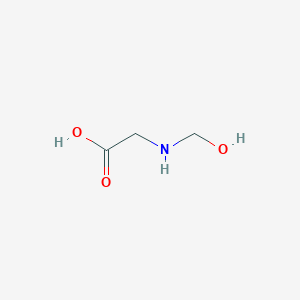
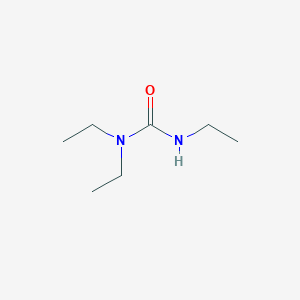
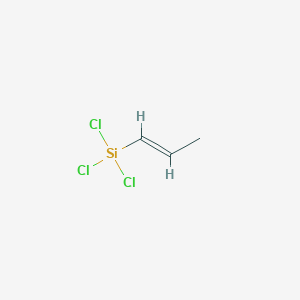

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)